![molecular formula C16H10BrN3O3S B2935675 2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313551-42-7](/img/structure/B2935675.png)
2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
“2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and others. Unfortunately, the specific physical and chemical properties for “2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” are not available in the retrieved sources .Scientific Research Applications
Crystallography Studies
Compounds similar to “2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” have been used in crystallography to determine molecular structures and interactions .
Suzuki Coupling Reactions
Related bromo-nitrophenol compounds participate in Suzuki coupling reactions, which are useful in synthesizing various organic compounds .
Standard Reference Material
The National Institute of Standards and Technology (NIST) may use such compounds as standard reference materials for quality control in chemical analysis .
Molecular Modelling
These compounds can be used in molecular modelling studies to predict the behavior of new drugs or materials .
Antimicrobial and Anticancer Research
Derivatives of similar compounds have been studied for their antimicrobial and anticancer properties .
Spectroanalytical Methods
Compounds with similar structures have been synthesized and analyzed using spectroanalytical methods like NMR and FT-IR, which could be applied to “2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide” for structural evaluation .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit their effects through interactions with their targets, leading to changes at the molecular level .
Biochemical Pathways
Related compounds have been reported to block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species . This suggests that 2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide might also influence similar biochemical pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide might also have a broad spectrum of biological activities.
properties
IUPAC Name |
2-bromo-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-13-4-2-1-3-12(13)15(21)19-16-18-14(9-24-16)10-5-7-11(8-6-10)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYJPHKYTVQKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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